![molecular formula C25H24N2O4S2 B2598730 N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 899735-00-3](/img/structure/B2598730.png)
N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide
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Overview
Description
N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide, commonly known as BTA-EG6, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. BTA-EG6 is a member of the benzothiazole family, which is known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Scientific Research Applications
- The newly synthesized molecules were compared with standard reference drugs, and the benzothiazole derivatives demonstrated better inhibition against M. tuberculosis .
- These compounds merge thiazole and sulfonamide moieties, both known for their antibacterial properties .
- These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
- Researchers explore its potential in medicinal chemistry and the development of new methods inspired by natural products .
Anti-Tubercular Activity
Antimicrobial Hybrid Compounds
Novel Benzothiazole Derivatives
Bioactive Glycohybrids
Protein-Ligand Interaction Studies
Synthetic Pathways and Hybridization Techniques
Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target bacterial cells.
Mode of Action
Benzothiazole derivatives have been found to inhibit cox-2 , suggesting that this compound may also interact with this enzyme to exert its effects.
Biochemical Pathways
Similar benzothiazole derivatives have been found to inhibit the cyclooxygenase (cox) enzymes , which are involved in the synthesis of prostaglandins and other mediators of inflammation. This suggests that this compound may also affect these pathways.
Result of Action
Similar benzothiazole derivatives have been found to induce g2/m cell cycle arrest , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c1-3-31-20-11-14-22-23(15-20)32-25(26-22)27(16-19-7-5-4-6-8-19)24(28)17-33(29,30)21-12-9-18(2)10-13-21/h4-15H,3,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYFIZPKMRBYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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